

Application Notes and Protocols for MS012 in Neurodegenerative Disease Research

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Compound of Interest

Compound Name: MS012

Cat. No.: B15571193

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Introduction

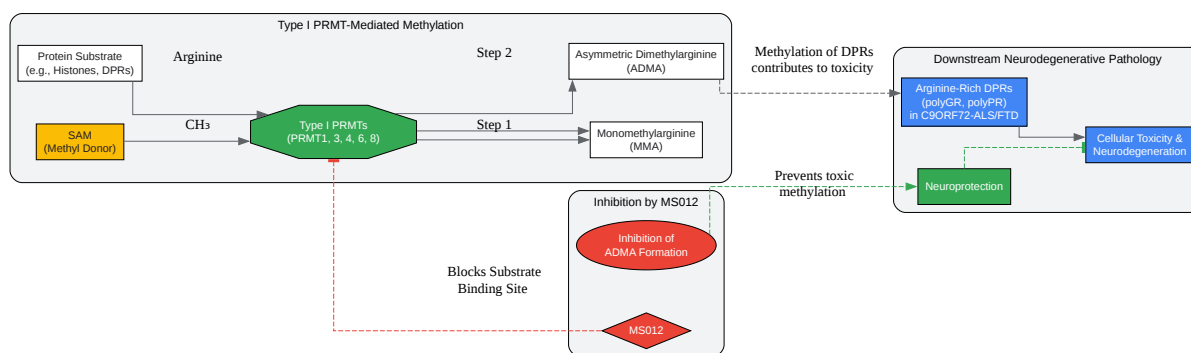
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification, known as arginine methylation, plays a critical role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[2][3] PRMTs are classified into three types based on their catalytic activity.[4] Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[5] Type II PRMTs (PRMT5, 9) produce MMA and symmetric dimethylarginine (SDMA), while Type III (PRMT7) only generates MMA.[5]

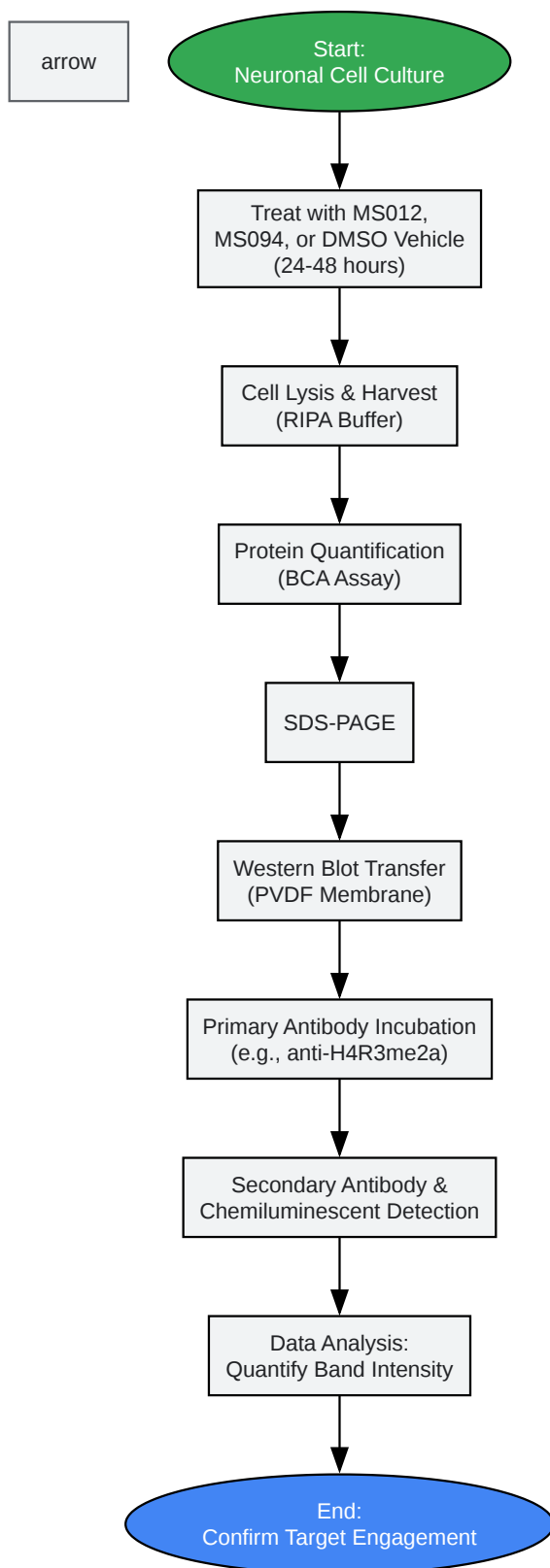
Dysregulation of PRMT activity, particularly Type I PRMTs, has been implicated in various diseases, including cancer and, more recently, neurodegenerative disorders.[2][5][6] **MS012** (also widely known as MS023) is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[1][4] It serves as a valuable chemical probe for investigating the biological functions of these enzymes and for validating their potential as therapeutic targets in disease models.[1] This document provides detailed application notes and protocols for utilizing **MS012** in the study of neurodegenerative diseases.

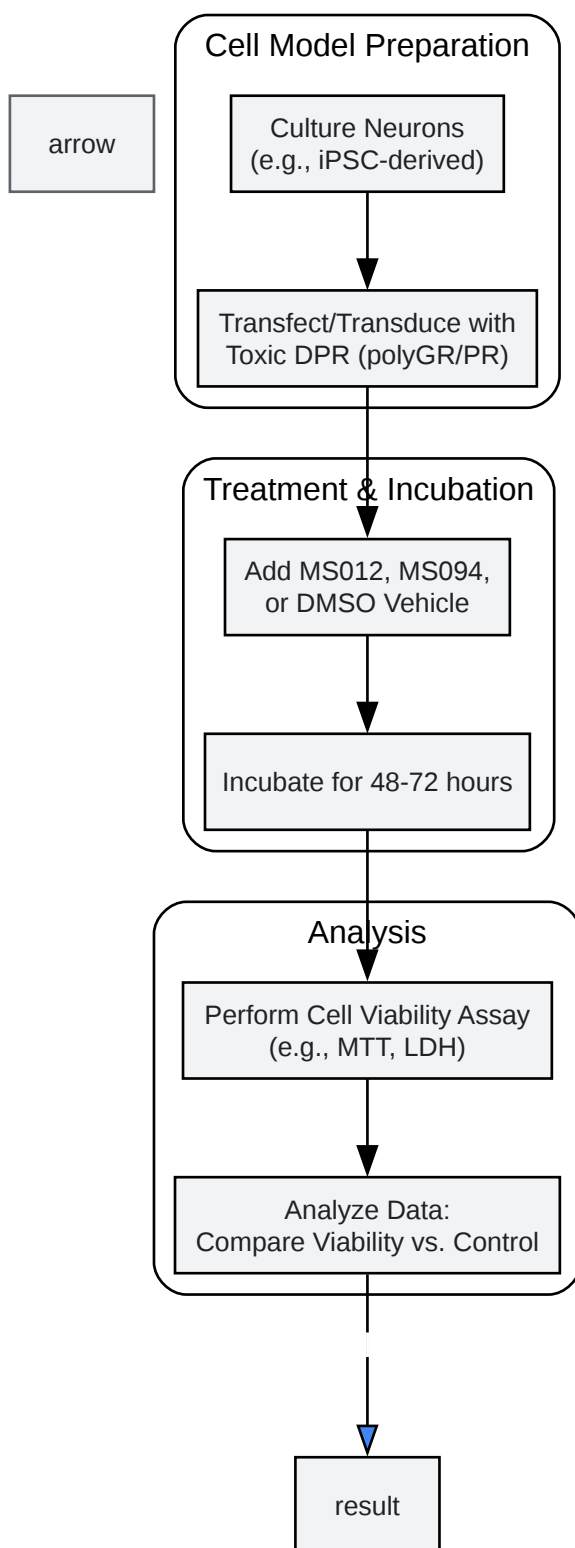
Mechanism of Action of MS012

MS012 is a substrate-competitive inhibitor that binds to the arginine-binding pocket of Type I PRMTs.[1][4] By mimicking the arginine substrate, it effectively blocks the enzyme's catalytic

activity, leading to a global reduction in cellular levels of asymmetric dimethylation (ADMA) on target proteins, such as histones.[1][4] Concurrently, this inhibition can lead to an increase in monomethylation and symmetric dimethylation as other PRMT types may compensate.[1] Its high selectivity for Type I PRMTs over Type II and III PRMTs, as well as other methyltransferases, makes it a precise tool for dissecting specific biological pathways.[4] For cellular studies, the structurally similar but biochemically inactive analog, MS094, is recommended as a negative control to distinguish on-target from off-target effects.[1][4]







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